molecular formula C17H20N2O4 B3916538 [3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone

[3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone

Cat. No.: B3916538
M. Wt: 316.35 g/mol
InChI Key: GNWZAHUYMCLHCU-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an oxazole ring, and a phenoxymethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, which facilitate the formation of the desired molecular structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and resulting in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone apart is its combination of a pyrrolidine ring, an oxazole ring, and a phenoxymethyl group

Properties

IUPAC Name

[3-(methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-10-13-7-8-19(9-13)17(20)15-11-23-16(18-15)12-22-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWZAHUYMCLHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)C2=COC(=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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